An In-depth Technical Guide to 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine: Core Properties and Synthetic Insights
An In-depth Technical Guide to 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine: Core Properties and Synthetic Insights
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a privileged structure in the development of targeted therapeutics, particularly kinase inhibitors. This document consolidates available data on its chemical identity, core physical and chemical properties, safety and handling protocols, and discusses its chemical reactivity and potential synthetic routes based on established methodologies for this class of compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile chemical building block.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, is a foundational scaffold in contemporary medicinal chemistry. Its structural similarity to the native purine bases found in DNA and RNA allows molecules incorporating this moiety to interact with a wide array of biological targets, often with high affinity and selectivity. This has led to the successful development of numerous therapeutics, including kinase inhibitors for oncology and inflammatory diseases.
The subject of this guide, 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, represents a key intermediate, offering a reactive "handle" for further chemical modification. The chlorine atom at the C2 position of the pyrimidine ring is susceptible to nucleophilic substitution and transition metal-catalyzed cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. The dimethyl substitution on the pyrrole ring provides specific steric and electronic properties that can be exploited to fine-tune the biological activity and pharmacokinetic profile of derivative compounds.
Core Compound Properties
Precise experimental data for 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is not extensively documented in publicly accessible literature. The following section provides key identification parameters and computed data, which serve as a valuable reference for researchers.
Chemical Identity
| Parameter | Value | Source |
| Chemical Name | 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | - |
| CAS Number | 1638772-13-0 | [1] |
| Molecular Formula | C₈H₈ClN₃ | [1] |
| Molecular Weight | 181.62 g/mol | [1] |
| SMILES | CN1C=C(C)C2=C1N=C(Cl)N=C2 | [2] |
| Purity (Typical) | ≥97-98% | [1][2] |
Physicochemical Properties (Computed)
While experimental data is pending, computational models provide estimations of key physicochemical properties that are instrumental in predicting the compound's behavior in various solvent systems and its potential for biological activity.
| Property | Predicted Value | Source |
| Topological Polar Surface Area (TPSA) | 30.71 Ų | [2] |
| LogP (Octanol-Water Partition Coefficient) | 1.93 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 0 | [2] |
Note: These values are computationally derived and should be confirmed by experimental analysis.
Chemical Structure and Reactivity
The chemical behavior of 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is dictated by the interplay of its fused aromatic ring system and the electronic properties of its substituents.
Caption: Figure 2: General Nucleophilic Aromatic Substitution at C2
Common Nucleophiles:
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Amines (R-NH₂): Reaction with primary or secondary amines is a common strategy to introduce diverse side chains, which can modulate biological activity and improve physicochemical properties.
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Alcohols/Phenols (R-OH): Alkoxy or aryloxy groups can be introduced, often under basic conditions.
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Thiols (R-SH): Thiolates are effective nucleophiles for displacing the chloro group, leading to thioether derivatives.
Causality Behind Experimental Choices: The choice of base and solvent is critical for the success of SNAr reactions. A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is often used to neutralize the HCl generated during the reaction without competing with the primary nucleophile. The solvent is typically a polar aprotic solvent like DMF, DMSO, or NMP to facilitate the formation of the Meisenheimer complex intermediate.
Palladium-Catalyzed Cross-Coupling Reactions
The C2-chloro position also serves as an excellent electrophile for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
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Suzuki Coupling: Reaction with boronic acids or esters (R-B(OR)₂) to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups.
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Buchwald-Hartwig Amination: An alternative to SNAr for the formation of C-N bonds, particularly with less nucleophilic amines.
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Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which are versatile functional groups for further transformations.
Proposed Synthesis Pathway
While a specific, peer-reviewed synthesis for 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine has not been identified in the literature, a plausible synthetic route can be constructed based on established methodologies for analogous structures. A common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyrimidine core.
Caption: Figure 3: Proposed Retrosynthetic Approach
Hypothetical Step-by-Step Protocol:
This protocol is illustrative and adapted from general procedures for the synthesis of similar pyrrolo[2,3-d]pyrimidines. Optimization of reaction conditions, stoichiometry, and purification methods would be required.
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Synthesis of a 4-amino-6-chloropyrimidine derivative: This would likely start from a commercially available pyrimidine, which is then elaborated to introduce the necessary amine and chloro functionalities.
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Condensation with a propargyl derivative: The 4-amino group of the pyrimidine is reacted with a suitable three-carbon unit that will form the pyrrole ring.
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Intramolecular Cyclization: The resulting intermediate undergoes cyclization to form the fused pyrrolo[2,3-d]pyrimidine ring system. This step is often catalyzed by a transition metal or promoted by a strong base.
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Methylation: The N7 position of the pyrrole and the C5 position would be methylated. This could potentially be achieved through direct alkylation using a methylating agent like methyl iodide.
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Chlorination (if necessary): If the C2 position is not already chlorinated, a final chlorination step using a reagent like phosphorus oxychloride (POCl₃) would be performed.
Self-Validating System: Throughout this proposed synthesis, each intermediate would be rigorously characterized by standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and HRMS) to confirm its structure and purity before proceeding to the next step. This ensures the integrity of the synthetic pathway and the final product.
Safety, Handling, and Storage
As a laboratory chemical, 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine requires careful handling to minimize exposure and ensure user safety. The following guidelines are based on the available Safety Data Sheet (SDS).[3]
Hazard Identification
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Harmful if swallowed (H302)
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Causes skin irritation (H315)
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Causes serious eye irritation (H319)
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May cause respiratory irritation (H335)
Recommended Handling Procedures
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Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
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Personal Protective Equipment (PPE):
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Eye Protection: Chemical safety goggles or a face shield are mandatory.
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Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
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Skin and Body Protection: A lab coat should be worn. Avoid exposed skin.
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Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage
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Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8°C.[2]
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Incompatibilities: Keep away from strong oxidizing agents.
First Aid Measures
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If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
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In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
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In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.
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If Inhaled: Move person to fresh air and keep comfortable for breathing. If you feel unwell, seek medical attention.
Conclusion and Future Outlook
2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a valuable heterocyclic building block with significant potential in the field of drug discovery. Its core structure is a proven pharmacophore, and the reactive C2-chloro group provides a versatile point for synthetic elaboration. While detailed experimental characterization of this specific molecule is not yet widely published, this guide provides a solid foundation of its known properties, safety protocols, and likely chemical reactivity based on the behavior of analogous compounds.
It is anticipated that as research in this area continues, more specific data and applications for this compound will emerge, further solidifying the importance of the pyrrolo[2,3-d]pyrimidine scaffold in the development of novel therapeutics. Researchers are encouraged to perform thorough characterization of this compound to contribute to the collective knowledge base.
References
-
Alichem. 2-chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine. [Link]
Sources
- 1. 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | C6H4ClN3 | CID 5706774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | C14H17ClN4O | CID 58315432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
